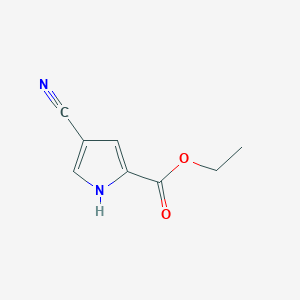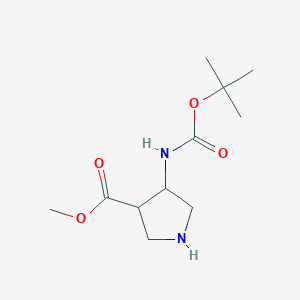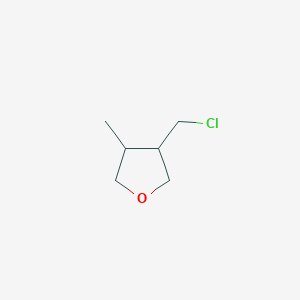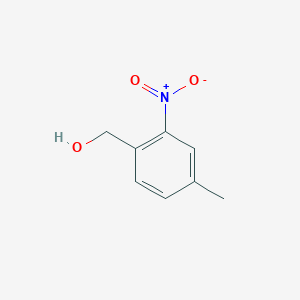
2-(Quinolin-5-yl)ethan-1-amine
説明
“2-(Quinolin-5-yl)ethan-1-amine” is a chemical compound with the CAS Number: 2225147-05-5 . It is a dihydrochloride salt with a molecular weight of 245.15 .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a topic of interest in the field of medicinal chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . A number of established protocols have been reported for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines .
Physical And Chemical Properties Analysis
“2-(Quinolin-5-yl)ethan-1-amine” is a powder at room temperature .
科学的研究の応用
Anticancer Research
Quinoline derivatives, including 2-(Quinolin-5-yl)ethan-1-amine , have shown promise in anticancer research. They are being evaluated for their potential to inhibit cancer cell growth and proliferation. The compound’s ability to interact with various biological targets, such as DNA or proteins involved in cancer cell signaling, makes it a candidate for developing new chemotherapeutic agents .
Antimicrobial Activity
Research into the antimicrobial properties of quinoline compounds has revealed that they can be effective against a range of bacterial and fungal pathogens. This is particularly important in the era of increasing antibiotic resistance, as new antimicrobial agents are urgently needed .
Antituberculosis Agents
Tuberculosis remains a major global health challenge, and quinoline derivatives are being explored for their antituberculosis activity. These compounds may offer a new avenue for treating infections caused by Mycobacterium tuberculosis, the bacteria responsible for the disease .
Antimalarial Applications
Quinoline-based compounds have a long history of use in treating malaria2-(Quinolin-5-yl)ethan-1-amine and its derivatives continue to be of interest for developing new antimalarial drugs, especially given the emergence of drug-resistant strains of the malaria parasite .
Anti-Inflammatory Properties
The anti-inflammatory potential of quinoline derivatives is another area of active research. These compounds may modulate the body’s inflammatory response, making them useful in treating various inflammatory diseases .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of quinoline compounds. They may offer therapeutic benefits for neurodegenerative conditions such as Alzheimer’s and Parkinson’s disease by protecting neuronal cells from damage .
Material Science Applications
In the field of material science, quinoline derivatives are being investigated for their utility in creating new materials with desirable properties, such as enhanced conductivity or photoreactivity .
Chemical Synthesis and Green Chemistry
Quinoline and its derivatives, including 2-(Quinolin-5-yl)ethan-1-amine , are valuable in synthetic organic chemistry. They serve as intermediates in the synthesis of complex molecules and are also being explored in the context of green chemistry for more sustainable and environmentally friendly chemical processes .
Safety and Hazards
作用機序
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
It is known that quinoline-based compounds can interact with their targets in a variety of ways, often leading to changes in cellular signaling and function .
Biochemical Pathways
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, a549, suggesting that it may affect pathways involved in cell proliferation and survival .
Pharmacokinetics
It is mentioned that all the compounds in the study are predicted to satisfy the adme profile .
Result of Action
It is known that quinoline-based compounds can have a variety of effects at the molecular and cellular level, often related to changes in cellular signaling and function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline-based compounds .
特性
IUPAC Name |
2-quinolin-5-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-5,8H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJRXAKWVQRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695244 | |
| Record name | 2-(Quinolin-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98421-28-4 | |
| Record name | 2-(Quinolin-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




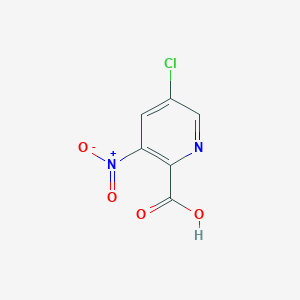



![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)



